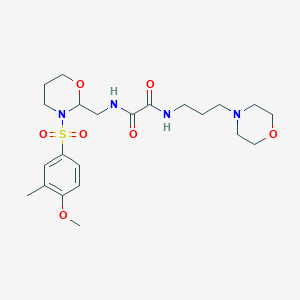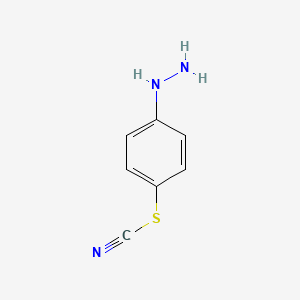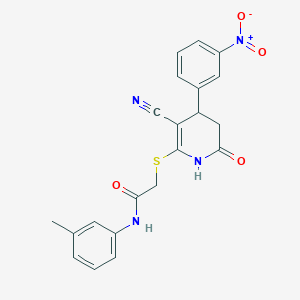![molecular formula C20H23NO2S B2487657 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034452-60-1](/img/structure/B2487657.png)
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic chemicals that are often explored for their potential therapeutic properties. The structural elements suggest it could be involved in interactions with biological molecules, leading to potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multiple steps, including functional group transformations, coupling reactions, and protective group strategies. For example, the synthesis of similar compounds has been reported using techniques such as condensation reactions, Suzuki-Miyaura reactions, and nucleophilic substitution reactions, optimized for yield and selectivity (Schroeder et al., 2009), (Chu et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for the elucidation of the compound's framework and the spatial arrangement of atoms, providing insights into its potential interactions and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds with the thiopyran moiety and biphenyl structure can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present. Their reactivity can be influenced by the electronic and steric effects of substituents, impacting their chemical behavior and application potential (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These characteristics can affect their processability, formulation, and stability. For instance, the crystal structure analysis provides insights into the molecule's stability and packing, which are essential for material science applications (Richter et al., 2023).
Scientific Research Applications
Chemical Synthesis and Molecular Design
The compound N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, due to its complex structure, is likely to be involved in research focused on the synthesis and design of novel molecules with potential therapeutic applications. Such compounds often serve as key intermediates in the development of drugs targeting various diseases. The intricate molecular architecture could be pivotal in studies aiming to understand binding interactions with biological targets, contributing to the design of molecules with improved efficacy and selectivity.
Role in Kinase Inhibition
Research has highlighted the significance of structurally diverse compounds in the inhibition of kinase enzymes, which play crucial roles in cell signaling pathways. Compounds similar to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide could be studied for their potential to act as selective kinase inhibitors. By modulating kinase activity, such inhibitors have the capacity to intervene in disease pathways, offering therapeutic benefits in conditions such as cancer, inflammatory diseases, and neurological disorders (Schroeder et al., 2009).
Antimicrobial and Antifungal Activities
Derivatives of thiophene and related heterocycles have been investigated for their antimicrobial and antifungal properties. The structural features of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suggest potential biological activities that could be explored in this context. Understanding the relationship between the molecular structure and antimicrobial efficacy can aid in the design of new agents to combat resistant strains of bacteria and fungi (Vasu et al., 2005).
Application in Fluorescence and Dye Chemistry
The compound's structure indicates possible utility in the field of fluorescent dyes and probes. The incorporation of such molecules into fluorescent markers can be invaluable in biological imaging, enabling the visualization of cellular processes in real-time. Research into the photophysical properties of similar compounds can lead to the development of novel fluorescent materials with applications in biochemistry, materials science, and nanotechnology (Witalewska et al., 2019).
Contributions to Organic Synthesis Techniques
Compounds with complex structures like N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide often require innovative synthetic approaches. Research in this area can lead to the development of new synthetic methodologies or the improvement of existing ones. These advancements are crucial for the efficient and scalable synthesis of complex molecules, serving the pharmaceutical and chemical industries by providing access to novel compounds for further evaluation (Sibi et al., 1995).
Future Directions
The future directions for research into “N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” could include elucidating its synthesis and reactivity, investigating its potential bioactivity, and studying its physical and chemical properties in more detail. This could involve experimental studies as well as computational modeling .
Mechanism of Action
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones, which is a component of the compound, have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 . These enzymes play crucial roles in cellular signaling and neurodegenerative diseases, respectively.
Mode of Action
Given its potential role as an inhibitor of phosphodiesterase and β-secretase bace1, it may interact with these enzymes and inhibit their activity, leading to changes in cellular signaling pathways and potentially slowing the progression of neurodegenerative diseases .
Biochemical Pathways
If it inhibits β-secretase BACE1, it could affect the amyloid precursor protein pathway, which is implicated in Alzheimer’s disease .
Result of Action
Inhibition of β-secretase BACE1 could potentially reduce the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease .
properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-20(11-13-24-14-12-20)15-21-19(22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXJEXVYVMNDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)


![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)